2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol
Brand Name: Vulcanchem
CAS No.: 133562-26-2
VCID: VC21209230
InChI: InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2
SMILES: C1C2=CC=CC=C2CC1(CN)O
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol

CAS No.: 133562-26-2

Cat. No.: VC21209230

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol - 133562-26-2

Specification

CAS No. 133562-26-2
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name 2-(aminomethyl)-1,3-dihydroinden-2-ol
Standard InChI InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2
Standard InChI Key XBYIWCFPKUDVOF-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2CC1(CN)O
Canonical SMILES C1C2=CC=CC=C2CC1(CN)O

Introduction

Chemical Structure and Identification

Molecular Structure

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-ol features a bicyclic structure consisting of a benzene ring fused to a five-membered ring. The molecule contains two key functional groups:

  • A hydroxyl (-OH) group at the 2-position of the indane skeleton

  • An aminomethyl (-CH₂NH₂) group also at the 2-position

This arrangement creates a tertiary carbon center at position 2, bearing both the hydroxyl and aminomethyl groups.

Chemical Identifiers

The compound can be identified using several standard chemical identifiers as shown in the table below:

Identifier TypeValue
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
SMILESC1C2=CC=CC=C2CC1(CN)O
InChIInChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2
InChIKeyXBYIWCFPKUDVOF-UHFFFAOYSA-N

The compound is also available as a hydrochloride salt with the name 2-(aminomethyl)-2,3-dihydro-1H-inden-2-olhydrochloride .

Physical and Chemical Properties

Physical Characteristics

PropertyValue
Physical StateLikely a solid at room temperature
Predicted CCS [M+H]⁺133.8 Ų
Predicted CCS [M+Na]⁺144.6 Ų
Predicted CCS [M+NH₄]⁺144.8 Ų
Predicted CCS [M+K]⁺138.2 Ų
Predicted CCS [M-H]⁻136.4 Ų
Predicted CCS [M+Na-2H]⁻140.6 Ų
Predicted CCS [M]⁺136.1 Ų
Predicted CCS [M]⁻136.1 Ų

These collision cross section (CCS) values represent the effective area for the interaction of the molecule with other species and are useful in mass spectrometry analysis .

Chemical Reactivity

The chemical reactivity of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol is primarily determined by its functional groups:

  • The hydroxyl group (-OH) can participate in hydrogen bonding and undergo typical alcohol reactions such as esterification, oxidation, and dehydration.

  • The primary amine (-CH₂NH₂) can engage in numerous reactions including:

    • Nucleophilic substitution

    • Amide formation

    • Imine formation with aldehydes and ketones

    • Salt formation with acids (as evidenced by the existence of the hydrochloride salt)

  • The tertiary carbon bearing both functional groups may exhibit specific reactivity patterns due to steric factors and electronic effects.

Structural Comparisons with Related Compounds

Comparison with Aminoindanol Derivatives

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-ol differs structurally from other aminoindanol derivatives found in the literature:

CompoundKey Structural Difference
(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-olAmino group at position 1, hydroxyl at position 2
(1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-olAmino group at position 2, hydroxyl at position 1
2-(Aminomethyl)-2,3-dihydro-1H-inden-1-oneContains a ketone at position 1 instead of a hydroxyl at position 2

The 1-amino-2-indanol derivatives (such as those with CAS numbers 74165-73-4 and 163061-74-3) have been more extensively studied and documented compared to 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol .

Structural Features and Stereochemistry

Research Status and Future Directions

Current Research Gaps

The search results indicate limited specific research on 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol compared to related aminoindanol derivatives. This suggests several research opportunities:

  • Development of efficient synthetic routes

  • Comprehensive characterization of physical and chemical properties

  • Exploration of biological activities and pharmaceutical applications

  • Investigation of catalytic properties

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